BMS-986094: A Technical Overview of a Potent HCV Inhibitor and its Cardiotoxic Liability
BMS-986094: A Technical Overview of a Potent HCV Inhibitor and its Cardiotoxic Liability
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986094 (also known as INX-08189) is a phosphoramidate prodrug of 2'-C-methyl-6-O-methylguanosine, designed as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Despite demonstrating significant antiviral potency in preclinical studies, its clinical development was halted during Phase II trials due to unexpected and severe cardiotoxicity. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical efficacy, and the toxicological findings that led to the discontinuation of BMS-986094. Detailed experimental protocols and collated quantitative data are presented to offer a thorough understanding of the scientific investigations surrounding this compound.
Chemical Structure and Properties
BMS-986094 is a nucleotide analog prodrug designed for efficient delivery into hepatocytes, the primary site of HCV replication.
-
Chemical Name: (2R)-neopentyl (((2R,3R,4R,5R)-5-(2-amino-6-methoxy-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methyl)(naphthalen-1-yloxy)phosphor-amido)propanoate
-
Molecular Formula: C₃₀H₃₉N₆O₉P[1]
-
Alternative Names: INX-08189, INX-189[1]
-
SMILES: C[C@]1(O)--INVALID-LINK--O--INVALID-LINK--(C)C)=O)C)=O">C@H[C@H]1O[1]
The structure incorporates a phosphoramidate moiety to enhance cell permeability and a 6-O-methyl group on the guanine base, which are key features of its prodrug design.[2]
Mechanism of Action and Antiviral Activity
BMS-986094 is designed to be intracellularly converted to its active triphosphate form, which then acts as a competitive inhibitor of the HCV NS5B polymerase.
Signaling Pathway: Prodrug Activation and Polymerase Inhibition
Caption: Intracellular activation of BMS-986094 to its active triphosphate form, which inhibits HCV NS5B polymerase.
Preclinical Antiviral Potency
BMS-986094 demonstrated potent activity against various HCV genotypes in in vitro replicon assays.
| Parameter | Genotype 1b | Genotype 1a | Genotype 2a | Reference |
| EC₅₀ (72h) | 10 ± 6 nM | 12 nM | 0.9 nM | [3][4] |
| EC₅₀ (24h) | 35 ± 8 nM | - | - | [3][4] |
| EC₉₀ (72h) | - | - | - | |
| 2'-C-MeGTP for EC₉₀ | 2.43 ± 0.42 pmol/10⁶ cells | - | - | [4] |
| CC₅₀ (Huh-7 cells) | 7.01 µM | - | - | [3] |
Pharmacokinetics
Pharmacokinetic studies in animal models indicated favorable properties for oral administration.
| Species | Dose (p.o.) | Key Findings | Reference |
| Rat | 3-300 mg/kg | Liver 2'-C-MeGTP concentrations were proportional to the dose and sustained for over 24 hours. | [3][4] |
| Cynomolgus Monkey | 25 mg/kg | Efficiently extracted from portal circulation by the liver. | [3] |
| Cynomolgus Monkey | 15 or 30 mg/kg/day for 3 weeks | The nucleoside metabolite M2 was the major plasma analyte. | [3] |
Cardiotoxicity
The clinical development of BMS-986094 was terminated due to severe cardiotoxicity observed in a Phase II study, including one fatality from heart failure.[5][6][7] Subsequent investigations focused on elucidating the mechanism of this toxicity.
Clinical Observations
| Finding | Details | Reference |
| Hospitalizations | 9 patients were hospitalized. | [5][7] |
| Cardiac Dysfunction | 14 out of 34 patients showed evidence of cardiac dysfunction. | [1][8] |
| Left Ventricular Ejection Fraction (LVEF) | Significant reductions in LVEF were observed. | [1] |
In Vitro Cardiotoxicity Studies
Studies using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) revealed concentration- and time-dependent cardiotoxic effects.
| Parameter | Concentration | Time | Effect | Reference |
| Contraction Dysfunction | 0.3–3 µM | Long-term | Induced dysfunction | [9] |
| Calcium Transient | Concentration- and time-dependent | - | Decreased calcium amplitude | [9][10] |
| Gene Expression | - | 24, 48, 96, 144 hr | Decreased expression of CACNA1C, RYR2, and NCX1 | [9] |
| Cytotoxicity | - | 24, 48, 96, 144 hr | Decreased expression of cTnI and MYH7 | [9] |
Mitochondrial Toxicity Assessment
Initial preclinical studies suggested a lack of mitochondrial toxicity.[4][11] However, further investigations were conducted following the clinical adverse events.
| Cell Line | Concentration | Time | Effect on Mitochondrial Copy Number | Reference |
| CEM cells | 20 µM | 3 days | ~11% decrease | [3][11] |
| CEM cells | 1 µM | 14 days | No effect | [3] |
| HepG2 cells | - | - | No alteration | [3] |
Experimental Protocols
HCV Replicon Assay
Objective: To determine the in vitro antiviral potency of BMS-986094.
-
Cell Lines: Huh-7 cells stably harboring subgenomic HCV replicons (e.g., genotype 1b) containing a luciferase reporter gene were used.[5][12]
-
Compound Preparation: BMS-986094 was serially diluted in DMSO to create a 10-point dose-titration curve.[12]
-
Assay Procedure:
-
Replicon-harboring cells were seeded in 384-well plates.
-
Diluted compound was added to the wells.
-
Plates were incubated for 72 hours at 37°C.[12]
-
-
Data Analysis:
-
Luciferase activity was measured to quantify HCV replication.
-
A cytotoxicity assay (e.g., using calcein AM) was performed in parallel to determine the effect on cell viability.[12]
-
EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values were calculated using non-linear regression.[12]
-
In Vitro Cardiotoxicity Assessment using hiPSC-CMs
Objective: To evaluate the chronic effects of BMS-986094 on cardiomyocyte function.
-
Cell Culture: Cryopreserved human iPSC-CMs were thawed and plated on collagen-coated plates. Cells were maintained for approximately 10 days until they exhibited synchronous beating.[13]
-
Drug Treatment: Cells were exposed to various concentrations of BMS-986094 (e.g., 0.3-3 µM) or vehicle control (DMSO) for an extended period (e.g., up to 144 hours).[9][13]
-
Contractility Analysis:
-
Calcium Imaging:
-
Cells were loaded with a calcium-sensitive fluorescent dye.
-
Changes in intracellular calcium concentration were measured to assess calcium transients.[9]
-
-
Gene Expression Analysis:
-
Total RNA was extracted from treated cells at various time points.
-
Quantitative PCR was performed to measure the expression levels of genes related to calcium handling (CACNA1C, RYR2, NCX1) and cardiac structure (cTnI, MYH7).[9]
-
Experimental Workflow: Cardiotoxicity Investigation
Caption: Workflow for investigating the cardiotoxicity of BMS-986094 using hiPSC-derived cardiomyocytes.
Mitochondrial Toxicity "Glucose-Galactose" Assay
Objective: To assess the potential for BMS-986094 to induce mitochondrial dysfunction.
-
Cell Culture: HepG2 cells are cultured in two types of media: one containing high glucose and the other where glucose is replaced by galactose. The galactose medium forces cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants.[14][15]
-
Drug Exposure: Cells in both media types are exposed to various concentrations of BMS-986094 for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is measured using a standard assay (e.g., MTS or ATP-based luminescence).
-
Data Analysis: A significantly greater reduction in cell viability in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.
Conclusion
BMS-986094 is a potent inhibitor of HCV replication that unfortunately exhibited severe cardiotoxicity in clinical trials, leading to its discontinuation. While initial preclinical toxicology in animal models did not predict this outcome, subsequent in vitro studies using human iPSC-derived cardiomyocytes have provided valuable insights into the potential mechanisms of this toxicity, highlighting effects on calcium handling and cardiac gene expression. The case of BMS-986094 underscores the challenges in preclinical to clinical translation of safety data and emphasizes the importance of utilizing advanced in vitro models, such as hiPSC-CMs, in early drug development to better predict potential human toxicities.
References
- 1. Understanding BMS-986094 Cardiotoxicity Using Human iPSC-Derived Cardiomyocytes - Evotec [evotec.com]
- 2. Design, synthesis and evaluation of a novel double pro-drug: INX-08189. A new clinical candidate for hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting BMS-986094 Cardiotoxicity Using Chronic Multiplatform Assay - Evotec [evotec.com]
- 4. INX-08189, a phosphoramidate prodrug of 6-O-methyl-2'-C-methyl guanosine, is a potent inhibitor of hepatitis C virus replication with excellent pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Chronic cardiotoxicity assessment of BMS-986094, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes [jstage.jst.go.jp]
- 10. Chronic cardiotoxicity assessment of BMS-986094, a guanosine nucleotide analogue, using human iPS cell-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Studies on the Efficacy, Potential Cardiotoxicity and Monkey Pharmacokinetics of GLP-26 as a Potent Hepatitis B Virus Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach [frontiersin.org]
